![molecular formula C14H15NO B2913184 4-[(苄氧基)甲基]苯胺 CAS No. 881741-06-6](/img/structure/B2913184.png)

4-[(苄氧基)甲基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(Benzyloxy)methyl]aniline, also known as 4-Benzyloxyaniline hydrochloride, is a chemical compound with the molecular formula C13H13NO·HCl . It has a molecular weight of 235.72 g/mol . This compound is often used in chemical synthesis studies .

Synthesis Analysis

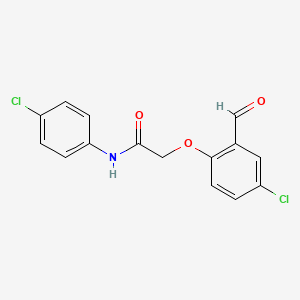

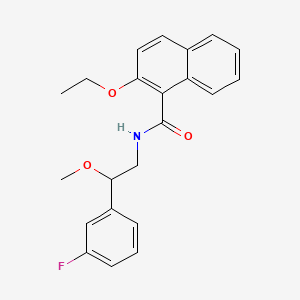

The synthesis of 4-[(Benzyloxy)methyl]aniline involves a reaction with an acetamide and KOH, which is refluxed overnight . The process is simple and has mild conditions, with a total molar yield of over 68 percent .Molecular Structure Analysis

The molecular structure of 4-[(Benzyloxy)methyl]aniline consists of a benzene ring attached to an aniline group through a benzyloxy group . The compound has a linear formula of C6H5CH2OC6H4NH2·HCl .Physical And Chemical Properties Analysis

4-[(Benzyloxy)methyl]aniline is a solid compound . It has a molecular weight of 235.71 g/mol and a linear formula of C6H5CH2OC6H4NH2·HCl .科学研究应用

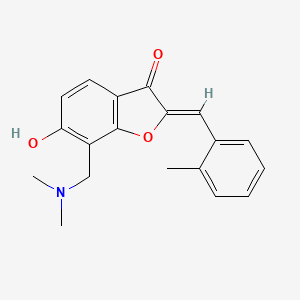

Enantioselective Aminomethylation

4-[(Benzyloxy)methyl]aniline has been used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This three-component catalytic aminomethylation process was performed in an aqueous medium with pseudoephedrine as a chiral catalyst . The reaction resulted in optically pure amino keto ethers of the aromatic series in high yields . This reaction can also be used to form new C–C bonds .

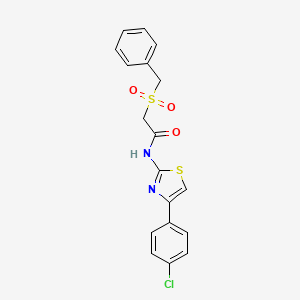

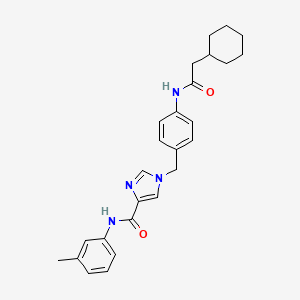

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 4-[(Benzyloxy)methyl]aniline can be used as an organoboron reagent in this process . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

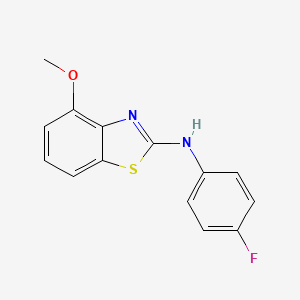

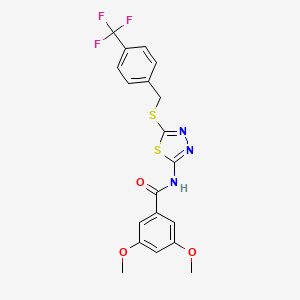

Photoreaction of 4-methoxyazobenzenes

4-[(Benzyloxy)methyl]aniline can be used in the solvent-controllable photoreaction of 4-methoxyazobenzenes . This reaction can afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

安全和危害

未来方向

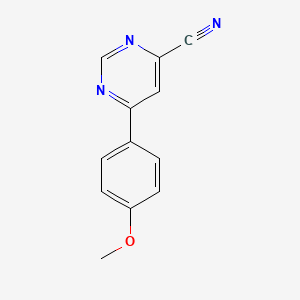

The future directions for 4-[(Benzyloxy)methyl]aniline could involve its use in the synthesis of aniline-based triarylmethanes, which are valuable pharmacophores with diverse biological activities . Additionally, the compound could be used in the development of new methods for the protodeboronation of pinacol boronic esters .

作用机制

Target of Action

It’s known that benzylic compounds often participate in reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 4-[(Benzyloxy)methyl]aniline involves its interaction with other compounds in chemical reactions. For instance, in Suzuki–Miyaura coupling, the compound can act as an organoboron reagent . This reaction is characterized by exceptionally mild and functional group tolerant conditions .

Biochemical Pathways

It’s involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis and pharmaceutical development .

Result of Action

The result of the action of 4-[(Benzyloxy)methyl]aniline is the formation of new compounds through reactions like the Suzuki–Miyaura coupling . This reaction results in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic compounds .

Action Environment

The action of 4-[(Benzyloxy)methyl]aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound can participate, is known to be environmentally benign and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other chemical groups.

属性

IUPAC Name |

4-(phenylmethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRISHJFEBJVKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Benzyloxy)methyl]aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2913109.png)

![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2913117.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2913122.png)

![6-amino-1',3-dimethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile](/img/structure/B2913123.png)